3-Methylnaphthalene-2-carbaldehyde

Description

Properties

IUPAC Name |

3-methylnaphthalene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O/c1-9-6-10-4-2-3-5-11(10)7-12(9)8-13/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYQVYINMBFXSON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC=CC=C2C=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00509861 | |

| Record name | 3-Methylnaphthalene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00509861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17893-94-6 | |

| Record name | 3-Methylnaphthalene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00509861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

3-Methylnaphthalene-2-carbaldehyde is a naphthalene derivative that has garnered attention due to its potential biological activities. This article presents an overview of the biological activity associated with this compound, including its mechanisms of action, cytotoxic effects, and potential therapeutic applications.

Chemical Structure and Properties

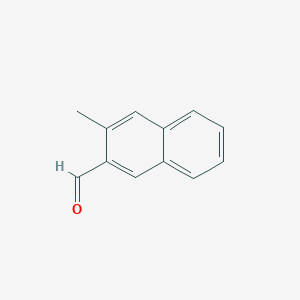

3-Methylnaphthalene-2-carbaldehyde is characterized by the following structural formula:

This compound features a naphthalene ring substituted with a methyl group and an aldehyde functional group. Its unique structure contributes to its reactivity and biological properties.

Biological Activity Overview

Research indicates that 3-Methylnaphthalene-2-carbaldehyde exhibits various biological activities, including:

- Antimicrobial Effects : Studies have shown that naphthalene derivatives can possess antimicrobial properties against various pathogens. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

- Cytotoxicity : Several studies have investigated the cytotoxic effects of 3-methylnaphthalene-2-carbaldehyde on cancer cell lines. The compound has demonstrated significant inhibitory effects on cell proliferation in vitro.

Table 1: Cytotoxicity of 3-Methylnaphthalene-2-carbaldehyde on Various Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15.4 | Induction of apoptosis |

| MCF-7 | 20.1 | Cell cycle arrest at G2/M phase |

| A549 | 18.5 | Inhibition of mitochondrial respiration |

The biological activity of 3-Methylnaphthalene-2-carbaldehyde can be attributed to several mechanisms:

- Apoptosis Induction : The compound has been shown to activate caspase pathways, leading to programmed cell death in cancer cells. This is crucial for its potential use in cancer therapy.

- Cell Cycle Arrest : Research indicates that 3-Methylnaphthalene-2-carbaldehyde can induce cell cycle arrest, particularly at the G2/M phase, preventing cancer cells from proliferating.

- Reactive Oxygen Species (ROS) Generation : The compound may increase ROS levels within cells, contributing to oxidative stress and subsequent cell death.

Case Study 1: Anticancer Activity

A study conducted on various cancer cell lines revealed that treatment with 3-Methylnaphthalene-2-carbaldehyde resulted in a dose-dependent decrease in cell viability. The study utilized MTT assays to measure cell proliferation and found that the compound significantly inhibited growth in breast (MCF-7) and lung (A549) cancer cells.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of 3-Methylnaphthalene-2-carbaldehyde against bacterial strains such as Staphylococcus aureus and Escherichia coli. The compound exhibited notable antibacterial activity, suggesting its potential as a natural antimicrobial agent.

Scientific Research Applications

Chemical Synthesis

1. Precursor for Syntheses

3-Methylnaphthalene-2-carbaldehyde serves as a precursor in the synthesis of various derivatives that exhibit biological activities. Its structure allows for functionalization, leading to the development of new compounds with potential pharmaceutical applications.

2. Synthesis of Schiff Bases

This compound is utilized in the preparation of Schiff bases, which have shown promising antioxidant and antibacterial properties. The reaction typically involves the condensation of 3-methylnaphthalene-2-carbaldehyde with primary amines, resulting in compounds that can be evaluated for their biological activities .

Pharmaceutical Applications

1. Antiparasitic Activity

Recent studies indicate that derivatives of naphthalene compounds, including those derived from 3-methylnaphthalene-2-carbaldehyde, exhibit antiparasitic properties. For instance, modifications to the naphthalene core have led to compounds that show activity against Trypanosoma cruzi, the causative agent of Chagas disease. These compounds disrupt the redox balance within the parasites, leading to their death .

2. Antimicrobial Properties

Research has demonstrated that Schiff bases synthesized from 3-methylnaphthalene-2-carbaldehyde possess significant antimicrobial activity against various bacterial strains. The evaluation typically involves disk diffusion methods where these compounds are tested against standard antibiotics like Gentamicin .

Material Science

1. Development of Functional Materials

3-Methylnaphthalene-2-carbaldehyde can be used to create functional materials through polymerization processes. Its reactivity allows it to participate in forming polymers that exhibit desirable mechanical and thermal properties, making them suitable for applications in coatings and adhesives.

2. Dye Industry Applications

Due to its aromatic structure, this compound can be utilized in the dye industry as a building block for synthesizing dyes and pigments. The derivatives formed from 3-methylnaphthalene-2-carbaldehyde can impart vibrant colors and are often used in textiles and plastics .

Case Studies

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Key Observations :

- Hydroxyl groups (e.g., in 3-Hydroxy-2-naphthaldehyde) introduce polarity and hydrogen-bonding capacity, altering solubility and metabolic pathways .

Toxicological and Environmental Behavior

While direct toxicological data for 3-Methylnaphthalene-2-carbaldehyde are lacking, evidence from methylnaphthalenes and polycyclic aromatic hydrocarbons (PAHs) provides insights:

- Metabolized via cytochrome P450 enzymes, producing reactive epoxides or quinones .

- Aldehyde-containing analogs: Carbaldehydes are prone to nucleophilic attacks (e.g., forming Schiff bases with biomolecules), which may contribute to cytotoxicity or genotoxicity . Environmental persistence is influenced by substituents; halogenated derivatives (e.g., bromo- or chloronaphthalenes) resist degradation .

Q & A

Q. What are the recommended methodologies for synthesizing 3-Methylnaphthalene-2-carbaldehyde with high purity?

- Methodological Answer : Synthesis typically involves Friedel-Crafts acylation or direct methylation of naphthalene derivatives. For example:

- Use naphthalene-2-carbaldehyde as a starting material.

- Introduce a methyl group via electrophilic substitution using methyl chloride or dimethyl sulfate under controlled acidic conditions (e.g., AlCl₃ as a catalyst) .

- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and validate purity using HPLC (>98% purity) and ¹H/¹³C NMR (e.g., aldehyde proton at δ 10.2 ppm, methyl group at δ 2.4 ppm) .

Q. How can researchers screen for acute toxicity of 3-Methylnaphthalene-2-carbaldehyde in vitro?

- Methodological Answer :

- Use Ames tests (TA98 and TA100 strains) to assess mutagenicity, referencing protocols from methylnaphthalene toxicity studies .

- Conduct MTT assays on human hepatocyte (HepG2) or lung epithelial (A549) cell lines at concentrations of 1–100 µM for 24–48 hours.

- Include positive controls (e.g., naphthalene) and validate results against risk-of-bias criteria (e.g., randomization, dose reporting) from Table C-7 in toxicological profiles .

Q. What spectroscopic techniques are critical for characterizing 3-Methylnaphthalene-2-carbaldehyde?

- Methodological Answer :

- FT-IR : Confirm aldehyde C=O stretch (~1700 cm⁻¹) and aromatic C-H bends (~750–850 cm⁻¹) .

- GC-MS : Use electron ionization (EI) mode to detect molecular ion [M⁺] at m/z 184 and fragmentation patterns (e.g., loss of CHO group at m/z 155) .

- X-ray crystallography : Resolve crystal structure to confirm regioselectivity of methyl and aldehyde groups, if single crystals are obtainable .

Advanced Research Questions

Q. How do metabolic pathways of 3-Methylnaphthalene-2-carbaldehyde differ between mammalian and microbial systems?

- Methodological Answer :

- In rat liver microsomes , monitor CYP450-mediated oxidation (e.g., CYP1A1/2) using LC-MS to detect hydroxylated metabolites (e.g., 3-hydroxymethyl derivatives) .

- In soil bacteria (e.g., Pseudomonas spp.), perform biodegradation assays under aerobic conditions, tracking aldehyde oxidation to carboxylic acids via HPLC .

- Compare kinetic parameters (Km, Vmax) and enzyme inhibition profiles using Lineweaver-Burk plots .

Q. What experimental designs mitigate confounding factors in environmental fate studies of 3-Methylnaphthalene-2-carbaldehyde?

- Methodological Answer :

- Soil/water partitioning : Use OECD Guideline 121 with log Kow ~3.2 (predicted via EPI Suite) to measure adsorption coefficients .

- Photodegradation : Exclude UV wavelengths <290 nm (non-environmentally relevant) and use TiO₂ catalysts to simulate solar degradation, analyzing byproducts via HRMS .

- Apply ANOVA to differentiate abiotic vs. biotic degradation contributions, ensuring replicates (n=5) and controls (sterile vs. non-sterile matrices) .

Q. How can researchers resolve contradictions in genotoxicity data for methyl-substituted naphthalenes?

- Methodological Answer :

- Perform dose-response meta-analysis of existing data (e.g., Comet assay vs. micronucleus test results) using ROBINS-I tool to assess bias .

- Conduct molecular docking to compare interactions of 3-Methylnaphthalene-2-carbaldehyde with DNA (e.g., intercalation vs. adduct formation) using AutoDock Vina and ROSETTA .

- Validate findings with transgenic rodent models (e.g., gpt delta mice) to assess in vivo mutagenicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.